molecular formula C10H7NO2 B1296194 8-Hydroxyquinoline-7-carbaldehyde CAS No. 5683-78-3

8-Hydroxyquinoline-7-carbaldehyde

Cat. No.: B1296194
CAS No.: 5683-78-3
M. Wt: 173.17 g/mol
InChI Key: HGNLFMRNEFPDHZ-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-7-carbaldehyde is an organic compound derived from the heterocyclic quinoline. It is a derivative of 8-hydroxyquinoline, which is known for its chelating properties and wide range of biological activities. The compound has a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

8-Hydroxyquinoline-7-carbaldehyde and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have been evaluated against various phytopathogenic fungi, and most of the tested compounds remarkably impacted the target fungi . They also have been reported to inhibit 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, 5-Carboxy-8-hydroxyquinoline, a derivative of 8-Hydroxyquinoline, has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase) via quantitative HTS of a collection of diverse compounds .

Biochemical Pathways

The compound affects various biochemical pathways. It inhibits 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . This inhibition can impact epigenetic processes and other cellular functions.

Pharmacokinetics

It’s known that some 8-hydroxyquinoline derivatives suffer from low cell permeability . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The compound’s action results in molecular and cellular effects. For instance, in vitro assays revealed that most of the tested 8-Hydroxyquinoline derivatives remarkably impacted the target fungi, and their inhibitory activities were better than that of the positive control azoxystrobin .

Biochemical Analysis

Biochemical Properties

8-Hydroxyquinoline-7-carbaldehyde plays a significant role in biochemical reactions, primarily due to its ability to form complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules through its chelating properties. For instance, it forms stable complexes with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), which are crucial for the catalytic activity of several metalloenzymes . These interactions can modulate the activity of enzymes like superoxide dismutase and catalase, influencing oxidative stress responses in cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. This compound can inhibit or activate enzymes by forming complexes with their metal cofactors, thereby affecting their catalytic functions . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid cycle . Additionally, this compound can affect the levels of metabolites, leading to changes in cellular energy production and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction of this compound with transport proteins can influence its localization and accumulation within cells, affecting its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-7-carbaldehyde typically involves the functionalization of 8-hydroxyquinoline. One common method is the Vilsmeier-Haack reaction, where 8-hydroxyquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 7-position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to improve yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Hydroxyquinoline-7-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Explored for its antimicrobial, anticancer, and antifungal properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 8-Hydroxyquinoline-7-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow for a diverse range of chemical reactions and applications. Its ability to form stable chelate complexes with metal ions makes it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

8-hydroxyquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNLFMRNEFPDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295500
Record name 8-hydroxyquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5683-78-3
Record name 5683-78-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-hydroxyquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 8-Hydroxyquinoline-7-carbaldehyde interact with DNA, and what are the potential implications of this interaction?

A1: this compound can be used as a building block for larger molecules with interesting biological properties. For instance, when complexed with Lanthanide (III) ions, the resulting binuclear complexes demonstrate the ability to bind to calf thymus DNA. This interaction occurs through intercalation, a process where the complex inserts itself between the base pairs of the DNA double helix []. While the exact implications require further investigation, DNA intercalation by metal complexes is a well-known mechanism for potential anticancer activity. Further research could explore the potential of these complexes as antitumor agents.

Q2: What makes this compound a versatile starting material for synthesizing bioactive compounds?

A2: The structure of this compound makes it highly versatile for derivatization and the creation of diverse compounds []. Its key features include:

    Q3: How do the structural modifications of this compound derivatives influence their antioxidant properties?

    A3: Research suggests that the antioxidant activity of this compound derivatives can be fine-tuned through specific structural changes []. For example, incorporating a hydroxyl unit into the complex appears to enhance its ability to scavenge hydroxyl radicals (HO•). Conversely, adding an N-heteroaromatic substituent seems to improve the scavenging of superoxide radicals (O2−•). These observations highlight the importance of SAR studies in optimizing the antioxidant properties of these compounds for potential therapeutic applications.

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